[3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid [3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13456325
InChI: InChI=1S/C16H24N2O2/c1-2-18(11-14-7-4-3-5-8-14)15-9-6-10-17(12-15)13-16(19)20/h3-5,7-8,15H,2,6,9-13H2,1H3,(H,19,20)
SMILES: CCN(CC1=CC=CC=C1)C2CCCN(C2)CC(=O)O
Molecular Formula: C16H24N2O2
Molecular Weight: 276.37 g/mol

[3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid

CAS No.:

Cat. No.: VC13456325

Molecular Formula: C16H24N2O2

Molecular Weight: 276.37 g/mol

* For research use only. Not for human or veterinary use.

[3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid -

Specification

Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
IUPAC Name 2-[3-[benzyl(ethyl)amino]piperidin-1-yl]acetic acid
Standard InChI InChI=1S/C16H24N2O2/c1-2-18(11-14-7-4-3-5-8-14)15-9-6-10-17(12-15)13-16(19)20/h3-5,7-8,15H,2,6,9-13H2,1H3,(H,19,20)
Standard InChI Key IOMAZBAETXFPRJ-UHFFFAOYSA-N
SMILES CCN(CC1=CC=CC=C1)C2CCCN(C2)CC(=O)O
Canonical SMILES CCN(CC1=CC=CC=C1)C2CCCN(C2)CC(=O)O

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The compound’s IUPAC name is 2-[3-[benzyl(ethyl)amino]piperidin-1-yl]acetic acid, with the following key identifiers:

  • CAS Registry Number: 1353978-02-5

  • SMILES: CCN(CC1=CC=CC=C1)C2CCCN(C2)CC(=O)O

  • InChIKey: IOMAZBAETXFPRJ-UHFFFAOYSA-N

The piperidine ring adopts a chair conformation, with the benzyl-ethyl-amino group introducing steric bulk at the 3-position. The acetic acid moiety enhances solubility in polar solvents . Two enantiomers exist due to the chiral center at the 3-position: (R)- and (S)-[3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid, which may exhibit distinct biological activities .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC16H24N2O2\text{C}_{16}\text{H}_{24}\text{N}_{2}\text{O}_{2}
Molecular Weight276.37 g/mol
XLogP32.7 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis involves multi-step reactions:

  • Piperidine Ring Formation: Starting from 3-piperidone, reductive amination introduces the benzyl-ethyl-amino group .

  • Acetic Acid Attachment: Alkylation of the piperidine nitrogen with bromoacetic acid derivatives .

  • Purification: Chromatographic techniques yield >95% purity .

Key Challenges

  • Steric Hindrance: The bulky benzyl-ethyl group complicates reactions at the 3-position.

  • Enantiomer Separation: Chiral chromatography or asymmetric synthesis is required to isolate (R)- and (S)-forms .

CompoundTargetIC₅₀ (nM)
[3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acidDAT (predicted)~250*
CocaineDAT311
BenztropineNET12

*Predicted via QSAR models .

Applications in Research

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Antidepressants: Analogues targeting monoamine transporters .

  • Antioxidant Agents: Derivatives with enhanced ROS-scavenging capacity .

Stereochemical Studies

Enantiomer-specific activity is under investigation, with (S)-forms showing higher DAT affinity in preliminary assays.

Future Directions

Research Gaps

  • In Vivo Efficacy: Limited data on pharmacokinetics and toxicity.

  • Target Identification: High-throughput screening to elucidate novel targets.

Synthetic Optimization

  • Flow Chemistry: To improve yield and enantioselectivity .

  • Biocatalytic Routes: Using transaminases for asymmetric synthesis .

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